molecular formula C15H14FNO2 B6374697 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorophenol, 95% CAS No. 1261918-48-2

4-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorophenol, 95%

Cat. No. B6374697
CAS RN: 1261918-48-2
M. Wt: 259.27 g/mol
InChI Key: RTKFCBAKQSNVFY-UHFFFAOYSA-N
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Description

4-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorophenol, 95% is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and organic solvents. It is often used as a reagent in organic synthesis due to its high reactivity. In addition, it has been used in a variety of biochemical and physiological research applications due to its unique properties.

Scientific Research Applications

4-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorophenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis due to its high reactivity. In addition, it has been used in the synthesis of a variety of organic compounds including amides, esters, and amines. It has also been used in the synthesis of pharmaceuticals, pesticides, and other compounds. In addition, it has been used in the synthesis of various polymers.

Mechanism of Action

4-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorophenol, 95% is a highly reactive compound that can undergo a variety of reactions. It can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols. It can also undergo electrophilic substitution reactions with electrophiles such as halogens and carboxylic acids. In addition, it can undergo condensation reactions with a variety of compounds including aldehydes, ketones, and esters.
Biochemical and Physiological Effects
4-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorophenol, 95% has been used in a variety of biochemical and physiological research applications due to its unique properties. It has been used to study the effect of drugs on the human body by binding to specific receptors in the body. It has also been used to study the effect of drugs on the brain by binding to specific receptors in the brain. In addition, it has been used to study the effect of drugs on the cardiovascular system by binding to specific receptors in the cardiovascular system.

Advantages and Limitations for Lab Experiments

4-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorophenol, 95% has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is a highly reactive compound, which makes it ideal for a variety of organic synthesis reactions. In addition, it has a low melting point, which makes it easy to handle and store. However, it is also a highly toxic compound and should be handled with care. In addition, it is sensitive to light and air and should be stored in a dark, airtight container.

Future Directions

There are a number of potential future directions for 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorophenol, 95%. One potential direction is the development of new synthetic methods for the synthesis of this compound. In addition, further research could be conducted to explore the potential applications of this compound in the pharmaceutical, pesticide, and polymer industries. Finally, further research could be conducted to explore the potential biochemical and physiological effects of this compound on the human body.

Synthesis Methods

4-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorophenol, 95% can be synthesized from 4-chloro-3-nitrophenol and ethylenediamine in a two-step reaction. The first step involves the formation of 4-chloro-3-nitrophenol ethylenediamine adduct. This is achieved by reacting 4-chloro-3-nitrophenol with ethylenediamine in the presence of anhydrous sodium carbonate. The second step involves the formation of 4-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorophenol, 95%. This is achieved by reacting the 4-chloro-3-nitrophenol ethylenediamine adduct with 2-fluorophenol in the presence of a catalytic amount of hydrochloric acid.

properties

IUPAC Name

N-ethyl-3-(3-fluoro-4-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-2-17-15(19)12-5-3-4-10(8-12)11-6-7-14(18)13(16)9-11/h3-9,18H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKFCBAKQSNVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684463
Record name N-Ethyl-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261918-48-2
Record name [1,1′-Biphenyl]-3-carboxamide, N-ethyl-3′-fluoro-4′-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261918-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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